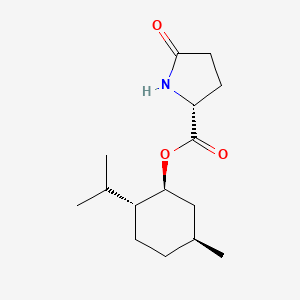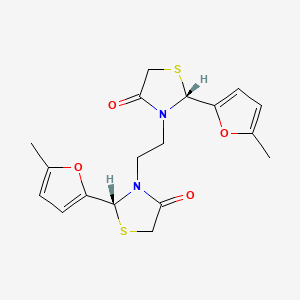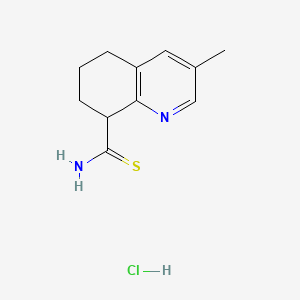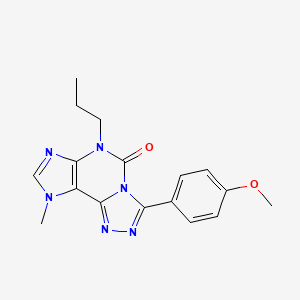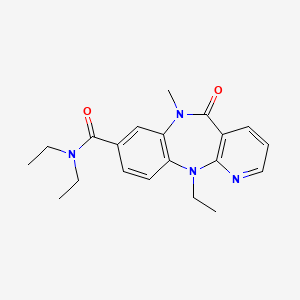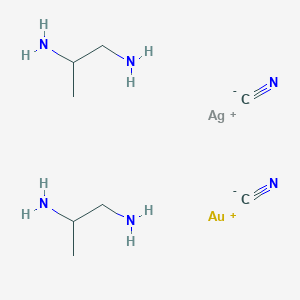
Silver propylenediamine gold cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver propylenediamine gold cyanide is a coordination compound that combines silver, gold, cyanide, and propylenediamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of silver propylenediamine gold cyanide typically involves the reaction of silver nitrate, gold chloride, propylenediamine, and potassium cyanide. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reactant concentrations, temperature, and pH to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: Silver propylenediamine gold cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gold and silver.
Reduction: Reduction reactions can convert the compound back to its metallic forms.
Substitution: Ligand substitution reactions can occur, where propylenediamine or cyanide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific catalysts.
Major Products Formed:
Oxidation: Oxidized forms of gold and silver.
Reduction: Metallic gold and silver.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Silver propylenediamine gold cyanide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other gold and silver complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems and diagnostic imaging.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of silver propylenediamine gold cyanide involves its interaction with molecular targets through coordination chemistry. The compound can bind to specific sites on enzymes or cellular structures, altering their function. The cyanide ligands play a crucial role in stabilizing the complex and facilitating its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Silver cyanide: A simpler compound with similar coordination properties.
Gold cyanide: Shares the cyanide ligand but lacks the propylenediamine component.
Propylenediamine complexes: Coordination compounds with propylenediamine as a ligand but different central metals.
Uniqueness: Silver propylenediamine gold cyanide is unique due to the combination of silver, gold, cyanide, and propylenediamine in a single complex
Eigenschaften
CAS-Nummer |
68391-13-9 |
|---|---|
Molekularformel |
C8H20AgAuN6 |
Molekulargewicht |
505.12 g/mol |
IUPAC-Name |
silver;gold(1+);propane-1,2-diamine;dicyanide |
InChI |
InChI=1S/2C3H10N2.2CN.Ag.Au/c2*1-3(5)2-4;2*1-2;;/h2*3H,2,4-5H2,1H3;;;;/q;;2*-1;2*+1 |
InChI-Schlüssel |
BKSRHXZTNDBYRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)N.CC(CN)N.[C-]#N.[C-]#N.[Ag+].[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


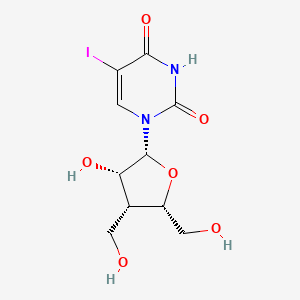
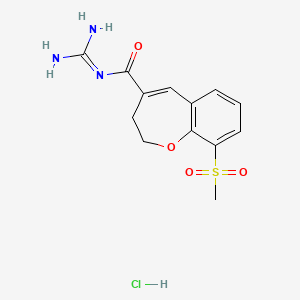

![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
